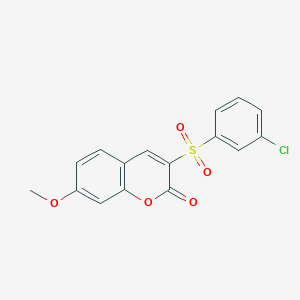

3-(3-Chlorophenyl)sulfonyl-7-methoxychromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

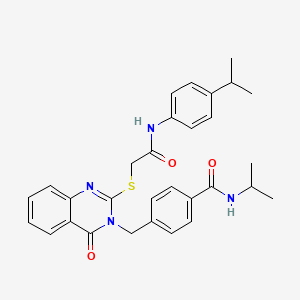

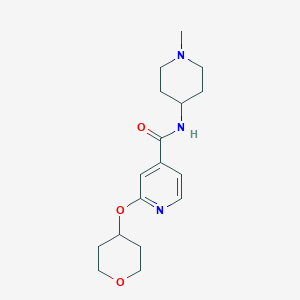

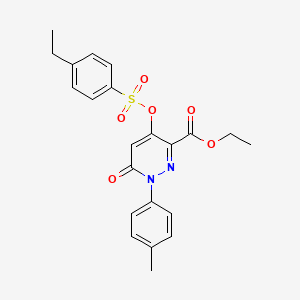

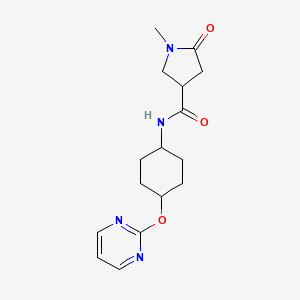

3-(3-Chlorophenyl)sulfonyl-7-methoxychromen-2-one is a chemical compound with the molecular formula C16H11ClO5S . It is also known by its SMILES notation: COc1ccc2cc(c(=O)oc2c1)S(=O)(=O)c3cccc(c3)Cl .

Molecular Structure Analysis

The molecular structure of this compound can be represented by its InChI notation: InChI=1S/C16H11ClO5S/c1-21-12-6-5-10-7-15(16(18)22-14(10)9-12)23(19,20)13-4-2-3-11(17)8-13/h2-9H,1H3 . This notation provides a text representation of the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Physical and Chemical Properties Analysis

The molecular weight of this compound is 350.77 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.Applications De Recherche Scientifique

Antiviral Activity

- Synthesis and Antiviral Potential of Related Compounds : A study demonstrated the synthesis of certain sulfonamide derivatives showing significant antiviral activity against tobacco mosaic virus (Naidu et al., 2012).

Catalysis and Chemical Reactions

- Catalytic Oxygen Atom Transfer : Oxorhenium(V) complexes, including those with sulfonyl groups, have been studied for their role in catalyzing oxygen atom transfer and other chemical reactions (Arias et al., 2001).

Environmental Applications

- Water Treatment and UV Filters : Research on benzophenone-type UV filters, including those with sulfonyl groups, has revealed their behavior in drinking water treatment processes, particularly in reactions with chlorine and chloramine (Yang et al., 2018).

Structural and Molecular Studies

- X-ray Crystallography and Molecular Docking : Studies on tetrazole derivatives, including sulfonyl-substituted compounds, have been conducted to understand their molecular structure and potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Material Science

- Polymer and Membrane Development : Novel sulfonated poly(arylene ether sulfone) copolymers have been developed for applications such as proton exchange membranes in fuel cells (Li et al., 2015).

Drug Design and Discovery

- Discovery of Nonpeptide Inhibitors : Synthesis of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives has led to the development of novel nonpeptide inhibitors for human heart chymase, a key enzyme in cardiovascular diseases (Niwata et al., 1997).

Organic Electronics

- Enhancing Organic Solar Cells : Research on poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) has shown that doping with sulfur-containing compounds can enhance the conductivity and performance of organic solar cells (Zeng et al., 2020).

Mécanisme D'action

Target of Action

The primary target of 3-(3-Chlorophenyl)sulfonyl-7-methoxychromen-2-one is the Cannabinoid receptor 1 (CB1) . This receptor mediates many cannabinoid-induced effects, including effects on food intake, memory loss, gastrointestinal motility, catalepsy, ambulatory activity, anxiety, and chronic pain .

Mode of Action

The interaction of this compound with the Cannabinoid receptor 1 typically involves a reduction in cyclic AMP . This interaction can have a dual effect on mitochondrial respiration depending on the agonist dose .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it increases respiration at low doses, while it decreases respiration at high doses . At high doses, the signal transduction of the Cannabinoid receptor 1 involves G-protein alpha-i protein activation and subsequent inhibition of mitochondrial soluble adenylate cyclase, leading to a decrease in cyclic AMP concentration .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. For instance, in the hypothalamus, it inhibits leptin-induced reactive oxygen species formation and mediates cannabinoid-induced increase in SREBF1 and FASN gene expression . In response to cannabinoids, it drives the release of orexigenic beta-endorphin from hypothalamic POMC neurons, promoting food intake .

Propriétés

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO5S/c1-21-12-6-5-10-7-15(16(18)22-14(10)9-12)23(19,20)13-4-2-3-11(17)8-13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSZWYCGELBFPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2964503.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2964506.png)

![(E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2964510.png)

![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2964516.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2964519.png)